An In-depth Technical Guide to the Structural Analysis of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride
An In-depth Technical Guide to the Structural Analysis of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride
Introduction: The Stereochemical Imperative of L-Isoleucinol Hydrochloride
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, the hydrochloride salt of L-Isoleucinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Derived from the natural amino acid L-isoleucine, its value often lies in its specific stereochemical configuration, which is paramount to its function as a chiral building block or a pharmacologically active agent. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. Consequently, a rigorous and multi-faceted analytical approach is not merely best practice but an absolute necessity to unequivocally confirm the identity, purity, and, most critically, the absolute stereochemistry of the (2S,3S) configuration.
This guide provides a comprehensive framework for the structural elucidation of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explore the underlying scientific principles that govern the selection and execution of each analytical technique. We will delve into a suite of methodologies, from foundational spectroscopic techniques to definitive stereochemical assignments, ensuring a self-validating system of characterization.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-methylpentan-1-ol hydrochloride | [1] |
| Synonyms | L-Isoleucinol hydrochloride, (2S,3S)-(+)-2-Amino-3-methyl-1-pentanol HCl | [1][3] |
| Molecular Formula | C₆H₁₅NO·HCl | [1] |
| Molecular Weight | 117.19 g/mol (free base), 153.65 g/mol (HCl salt) | [3] |
| CAS Number | 133736-94-4 | [1] |
| Appearance | White to light yellow viscous liquid or solid | [2][4] |
| Solubility | Soluble in polar solvents like water and methanol | [1] |
| Storage | -20°C to 4°C, protect from light and moisture | [1][2] |
The Analytical Workflow: A Multi-Technique Approach
Caption: Key MS fragmentation pathways for the protonated molecule.
Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the amine remains protonated.
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Infusion: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap, TOF).
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Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).
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Analysis:
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Identify the peak corresponding to the protonated molecule [M+H]⁺.
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Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₆H₁₆NO⁺).
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If performing MS/MS, select the parent ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.
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Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Stereopurity
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. [5]The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Expertise & Causality: The choice of CSP is the most critical parameter. For polar amino alcohols, macrocyclic glycopeptide phases (like teicoplanin-based CHIROBIOTIC T) or cinchona-derived zwitterionic phases (CHIRALPAK ZWIX) are highly effective for separating the underivatized enantiomers. [6]This direct analysis is preferable to derivatization, which adds time and potential sources of error. [7]A multi-technique approach using different CSPs or mobile phases can provide an exceptionally high degree of confidence in the purity assessment.
Protocol: Chiral HPLC Analysis
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Column Selection: Select a suitable chiral column, for example, a Chiralpak® AD-H or a CHIROBIOTIC T column.
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Mobile Phase Preparation: Prepare an appropriate mobile phase. For polar compounds on these types of columns, a polar organic mode (e.g., methanol or ethanol with acidic/basic additives) is often a good starting point. An example mobile phase could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).
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Instrumentation Setup:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Set the flow rate (e.g., 1.0 mL/min).
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Set the detector (e.g., UV at a low wavelength like 210 nm, as the molecule lacks a strong chromophore).
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-
Analysis:
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Prepare a standard of the analyte at ~1 mg/mL.
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Inject a small volume (e.g., 5-10 µL).
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Record the chromatogram. The enantiomeric purity is calculated by the relative area of the peaks corresponding to the desired (2S,3S) isomer and any other detected stereoisomers.
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Absolute Configuration: The Definitive Proof
While the methods above confirm the structure and relative purity, they do not definitively prove the absolute (R/S) configuration. For this, more specialized techniques are required.
X-ray Crystallography
Single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional structure of a molecule in the solid state, directly revealing the absolute configuration. [1] Trustworthiness: This method is considered the ultimate proof of stereochemistry. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule. The Flack parameter is a key statistical value generated during structure refinement that confirms the correctness of the assigned absolute stereostructure.
Optical Rotation
Measurement of specific rotation using a polarimeter is a classical technique to characterize a chiral molecule. A solution of the pure enantiomer will rotate the plane of plane-polarized light in a specific direction (+ or -) by a specific amount. While not structurally definitive on its own, the measured value can be compared to literature values for the known (2S,3S) isomer to provide strong supporting evidence of the correct enantiomer. [1]For example, a positive sign of rotation is often associated with L-Isoleucinol.
Conclusion
The structural analysis of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride is a process of systematic, evidence-based confirmation. It begins with foundational NMR and MS to verify the molecular formula and atomic connectivity. It then proceeds to specialized chiral HPLC to quantify stereochemical purity. Finally, definitive proof of the absolute configuration is best achieved through X-ray crystallography, supported by comparative data from optical rotation. By integrating these techniques, each chosen for its specific strengths and ability to validate the others, researchers can achieve an unassailable level of confidence in the structure and quality of this important chiral building block.
References
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- Google Patents (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link].
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. Retrieved from [Link].
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Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link].
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Guo, J., et al. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 20(3-4), 391-396. Retrieved from [Link].
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Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link].
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Wsol, A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(22), 5438. Retrieved from [Link].
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